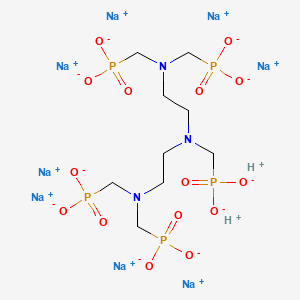
Octasodium diethylenetriaminepentamethylenephosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a phosphonate, which is a class of organophosphorus compounds characterized by the presence of a phosphonic acid group. Phosphonates are widely used in various industrial and scientific applications due to their ability to chelate metal ions and inhibit scale formation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octasodium diethylenetriaminepentamethylenephosphonate typically involves the reaction of diethylenetriamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction can be represented as follows:
Diethylenetriamine+Formaldehyde+Phosphorous Acid→Octasodium Diethylenetriaminepentamethylenephosphonate
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then neutralized with sodium hydroxide to form the octasodium salt. The product is purified through filtration and crystallization processes to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Octasodium diethylenetriaminepentamethylenephosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form lower oxidation state phosphonates.
Substitution: The phosphonate groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphonate groups under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Lower oxidation state phosphonates.
Substitution: Substituted phosphonates with various functional groups.
Scientific Research Applications
Octasodium diethylenetriaminepentamethylenephosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions and processes.
Biology: Employed in biochemical assays to inhibit metal-dependent enzymes.
Medicine: Investigated for its potential use in preventing calcification in medical devices and implants.
Industry: Utilized in water treatment processes to prevent scale formation and corrosion in pipelines and boilers.
Mechanism of Action
The mechanism of action of octasodium diethylenetriaminepentamethylenephosphonate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, preventing them from participating in unwanted chemical reactions. This chelation process is crucial in inhibiting scale formation and corrosion in industrial applications. The molecular targets include metal ions such as calcium, magnesium, and iron, which are commonly found in water systems.
Comparison with Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): A chelating agent used in various industrial applications.
Phosphonobutane tricarboxylic acid (PBTC): A phosphonate compound with similar scale inhibition properties.
Uniqueness: Octasodium diethylenetriaminepentamethylenephosphonate is unique due to its high affinity for metal ions and its ability to form stable complexes under a wide range of pH conditions. This makes it particularly effective in preventing scale formation and corrosion in industrial water treatment processes.
Properties
CAS No. |
95183-54-3 |
|---|---|
Molecular Formula |
C9H20N3Na8O15P5 |
Molecular Weight |
749.05 g/mol |
IUPAC Name |
octasodium;N-[2-[bis(phosphonatomethyl)amino]ethyl]-N,N',N'-tris(phosphonatomethyl)ethane-1,2-diamine;hydron |
InChI |
InChI=1S/C9H28N3O15P5.8Na/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;;;/q;8*+1/p-8 |
InChI Key |
WWXMCADBIVTUPI-UHFFFAOYSA-F |
Canonical SMILES |
[H+].[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















